molecular formula C9H8O2 B7950012 3-(2-Hydroxyphenyl)prop-2-enal

3-(2-Hydroxyphenyl)prop-2-enal

Cat. No.: B7950012
M. Wt: 148.16 g/mol
InChI Key: BSDNZCQPDVTDET-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)prop-2-enal is an organic compound that belongs to the cinnamaldehyde family. It is characterized by the presence of a hydroxyl group (-OH) attached to the ortho position of the benzene ring and an aldehyde group (-CHO) attached to the trans-configuration of the cinnamaldehyde structure. This compound is known for its aromatic properties and is commonly found in cinnamon essential oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyphenyl)prop-2-enal can be synthesized through various methods. One common synthetic route involves the condensation of salicylaldehyde with cinnamaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of cinnamaldehyde derivatives. This process involves the use of metal catalysts such as palladium or platinum to selectively reduce the double bond in cinnamaldehyde while preserving the aldehyde and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: o-Hydroxy-trans-cinnamic acid.

    Reduction: o-Hydroxy-trans-cinnamyl alcohol.

    Substitution: o-Hydroxy-trans-cinnamyl ethers or esters.

Scientific Research Applications

3-(2-Hydroxyphenyl)prop-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various aromatic compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties, making it a potential candidate for developing new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and food additives due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell membranes, inhibits ATPase activity, and prevents biofilm formation.

    Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by modulating the activity of antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the NF-κB pathway and reduces the production of pro-inflammatory cytokines.

    Anticancer Activity: It induces apoptosis in cancer cells by activating pro-apoptotic proteins and modulating signaling pathways such as MAPK.

Comparison with Similar Compounds

3-(2-Hydroxyphenyl)prop-2-enal can be compared with other cinnamaldehyde derivatives such as:

    trans-Cinnamaldehyde: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    p-Hydroxy-trans-cinnamaldehyde: Has the hydroxyl group in the para position, which affects its reactivity and biological activity.

    m-Hydroxy-trans-cinnamaldehyde: Has the hydroxyl group in the meta position, leading to different chemical and biological properties.

The uniqueness of this compound lies in the ortho position of the hydroxyl group, which significantly influences its chemical reactivity and biological activities.

Properties

IUPAC Name

3-(2-hydroxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNZCQPDVTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313734
Record name 2-Hydroxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3541-42-2
Record name 2-Hydroxycinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3541-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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